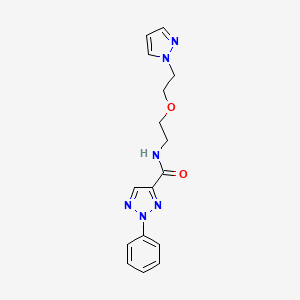

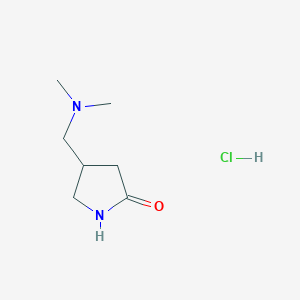

![molecular formula C18H17FN2O2S2 B2842476 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2097922-00-2](/img/structure/B2842476.png)

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a urea derivative with a 2,2’-bithiophene and a 4-fluorophenyl group. Urea derivatives are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals . Bithiophene is a type of thiophene, a sulfur-containing heterocycle, that is often used in organic electronics . The 4-fluorophenyl group is a common motif in medicinal chemistry, known to influence the bioactivity of compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the bithiophene and 4-fluorophenyl groups. These groups could potentially engage in π-stacking interactions, influencing the overall conformation and properties of the molecule .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with nitrous acid to form nitrogen, carbon dioxide, and water .Physical And Chemical Properties Analysis

Urea is a colorless, crystalline solid that is highly soluble in water but less soluble in alcohol . The presence of the bithiophene and 4-fluorophenyl groups could potentially influence these properties.Scientific Research Applications

Chemical Synthesis and Properties

- Research into the cocondensation of urea with methylolphenols under acidic conditions explores the formation of various urea derivatives, contributing to the understanding of urea-based compound synthesis, including potentially similar compounds to the one (Tomita & Hse, 1992).

Corrosion Inhibition

- Studies on the inhibition effect of urea derivatives in acid solutions on mild steel demonstrate their potential as corrosion inhibitors, suggesting that similar compounds could be explored for protective applications in industrial materials (Bahrami & Hosseini, 2012).

Medicinal Chemistry and Pharmacology

- Exploration of urea derivatives as neuropeptide Y5 receptor antagonists indicates their potential in developing treatments for conditions modulated by this receptor, pointing to the diverse biological activities urea-based compounds can exhibit (Fotsch et al., 2001).

- Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water shed light on environmental behaviors of these compounds, emphasizing their environmental impact and degradation processes (Gatidou & Iatrou, 2011).

Mechanism of Action

Target of Action

It is known that bithiophene-based compounds are often used in the design of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic cells, suggesting that the compound may interact with photovoltaic materials .

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets in photovoltaic cells. The donor–donor–acceptor (D–D–A) molecular strategy is used to design and synthesize these wide-bandgap conjugated copolymers . The compound, containing 2,2’-bithiophene, is introduced to the D–A polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .

Biochemical Pathways

The compound’s influence on the photovoltaic performance of polymer solar cells (pscs) suggests it may play a role in energy conversion processes .

Result of Action

The compound’s introduction to the D–A polymer influences the photovoltaic properties of the polymer. For instance, a compound with a bithiophene unit exhibits a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . This results in improved photovoltaic performance of PSCs .

Future Directions

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSYNFNNOODGFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

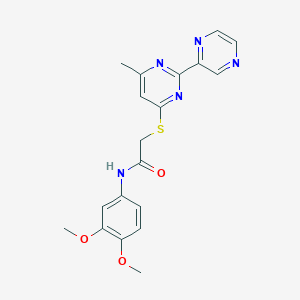

![2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842393.png)

![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)

![9-(4-bromobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842398.png)

![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)

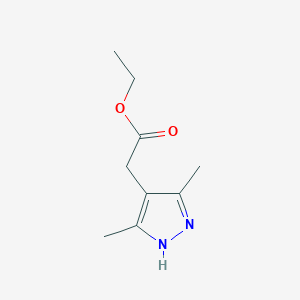

![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)

![N-(2-Amino-1-cyclohexylethyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2842406.png)

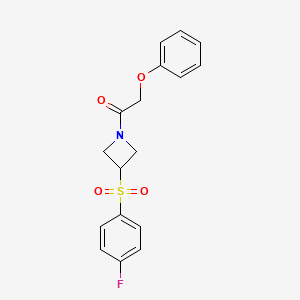

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2842408.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)